4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains a bromophenyl group, a thia-azaspirodecane core, and a ketone functional group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones, amines, and thioglycolic acid. This reaction is often catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene, yielding high amounts of the desired spiro thiazolidinone derivatives . The reaction conditions are optimized to achieve high yields, often up to 97%, and the catalyst can be reused multiple times without significant loss of activity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as MCM-41-supported Schiff base and CuSO4·5H2O, is advantageous due to their recyclability and high catalytic activity . The scalability of these methods has been demonstrated, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one: This compound is structurally similar but differs in the position of the methyl group.
Spiro-thiazolidines: These compounds share the spirocyclic thiazolidine core and exhibit similar biological activities.
Uniqueness
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNOS/c1-11-6-8-15(9-7-11)17(14(18)10-19-15)13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQUIAHNAXPVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.